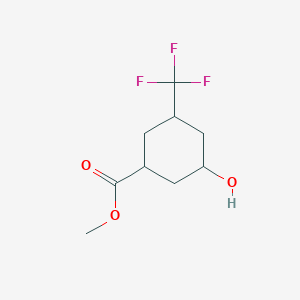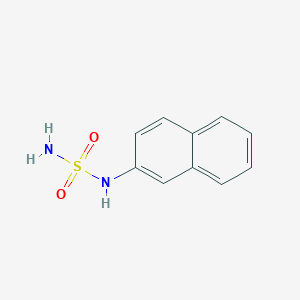
N-2-naphthylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Naphthylsulfuric diamide is an organic compound that belongs to the class of diamides It is characterized by the presence of a naphthalene ring system attached to a sulfuric diamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Naphthylsulfuric diamide typically involves the reaction of naphthalene derivatives with sulfuric diamide precursors. One common method involves the reaction of 2-naphthylamine with sulfuryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-2-Naphthylsulfuric diamide may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-2-Naphthylsulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-2-Naphthylsulfuric diamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-2-Naphthylsulfuric diamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene diimides: Known for their electronic properties and applications in organic electronics.
Anthranilic diamides: Used as insecticides due to their action on ryanodine receptors.
Phthalic diamides: Utilized in various industrial applications, including as plasticizers and stabilizers.
Uniqueness
N-2-Naphthylsulfuric diamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a naphthalene ring with a sulfuric diamide group sets it apart from other diamides and naphthalene derivatives, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
103038-01-3 |
|---|---|
Fórmula molecular |
C10H10N2O2S |
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
2-(sulfamoylamino)naphthalene |
InChI |
InChI=1S/C10H10N2O2S/c11-15(13,14)12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,(H2,11,13,14) |
Clave InChI |
YPXNBNIEJPRECR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


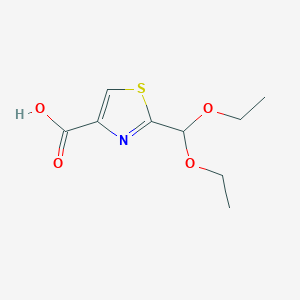
![7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B15067355.png)
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15067360.png)
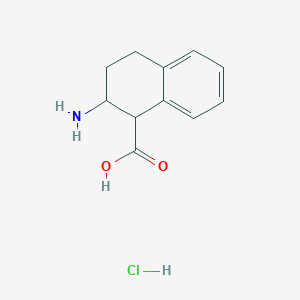
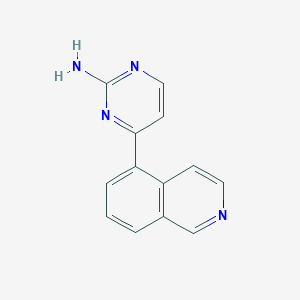
![2-(Propylthio)benzo[d]thiazol-6-amine](/img/structure/B15067374.png)

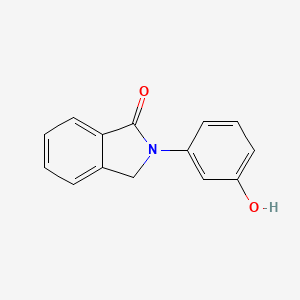
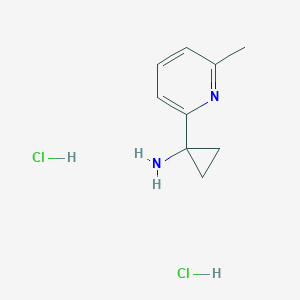
![6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B15067410.png)
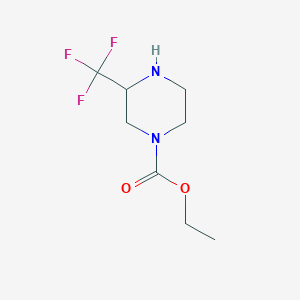
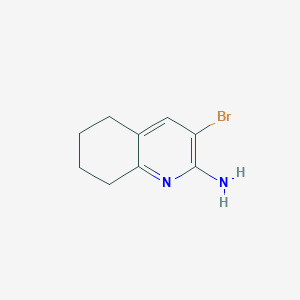
![8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15067430.png)
